molecular formula C23H20FN3O3S2 B2629022 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide CAS No. 886943-08-4

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide

Cat. No. B2629022
CAS RN: 886943-08-4
M. Wt: 469.55
InChI Key: RULMDEJXUOAIIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide (abbreviated as compound 1) is a small molecule that has been recently synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers in the field of chemistry and biology.

Scientific Research Applications

Anticancer Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide and its derivatives have been studied extensively for their anticancer properties. For instance, fluoro substituted benzo[b]pyran derivatives have shown significant anti-lung cancer activity. Specifically, compounds synthesized from 6-fluorobenzo[b]pyran-4-one have demonstrated anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations (Hammam et al., 2005). Additionally, thiazole-aminopiperidine hybrid analogues have been identified as promising Mycobacterium tuberculosis GyrB inhibitors and possess antituberculosis activity without significant cytotoxicity (Jeankumar et al., 2013). These compounds, specifically ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, have exhibited remarkable activity in in vitro Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase super coiling assay.

Antimicrobial and Antifungal Activities

Studies have also highlighted the antimicrobial and antifungal potential of compounds derived from N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide. Substituted 2-aminobenzothiazoles derivatives have been shown to exhibit significant antimicrobial resistance, combating the rapid deterioration of human health caused by microbial strains. These compounds, especially those with iodomethyl substituents, have demonstrated high radical scavenging activity comparable to standard antioxidants, showing promise in the fight against microbial resistance (Anuse et al., 2019). Another study found that novel pyridine-thiazole hybrid molecules showed high antiproliferative activity against a panel of cell lines derived from different types of tumors, including carcinomas of colon, breast, lung, glioblastoma, and leukemia, highlighting their potential as anticancer agents (Ivasechko et al., 2022).

Analytical and Sensor Applications

The compound and its derivatives have also found applications in analytical chemistry. For instance, novel iron ion fluorescent probes utilizing 2-phenylbenzo[d]thiazole have been designed and synthesized, demonstrating excellent selectivity for iron ion recognition with high fluorescence quenching ratios and low detection limits (Wei, 2012).

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c1-16-8-10-18(11-9-16)32(29,30)14-12-21(28)27(15-17-5-2-3-13-25-17)23-26-22-19(24)6-4-7-20(22)31-23/h2-11,13H,12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULMDEJXUOAIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-tosylpropanamide

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